Cas no 1361706-97-9 (2-Amino-3-(3,4-dichlorophenyl)pyridine-4-acetonitrile)

2-Amino-3-(3,4-dichlorophenyl)pyridine-4-acetonitrile structure
1361706-97-9 structure
商品名:2-Amino-3-(3,4-dichlorophenyl)pyridine-4-acetonitrile
CAS番号:1361706-97-9
MF:C13H9Cl2N3
メガワット:278.136660337448
CID:4912856

2-Amino-3-(3,4-dichlorophenyl)pyridine-4-acetonitrile 化学的及び物理的性質

名前と識別子

    • 2-Amino-3-(3,4-dichlorophenyl)pyridine-4-acetonitrile
    • インチ: 1S/C13H9Cl2N3/c14-10-2-1-9(7-11(10)15)12-8(3-5-16)4-6-18-13(12)17/h1-2,4,6-7H,3H2,(H2,17,18)
    • InChIKey: COQZODSGSLBIBH-UHFFFAOYSA-N
    • ほほえんだ: ClC1=C(C=CC(=C1)C1C(N)=NC=CC=1CC#N)Cl

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 18
  • 回転可能化学結合数: 2
  • 複雑さ: 327
  • 疎水性パラメータ計算基準値(XlogP): 3
  • トポロジー分子極性表面積: 62.7

2-Amino-3-(3,4-dichlorophenyl)pyridine-4-acetonitrile 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A026001436-1g
2-Amino-3-(3,4-dichlorophenyl)pyridine-4-acetonitrile
1361706-97-9 97%
1g
$1,612.80 2022-04-03
Alichem
A026001436-500mg
2-Amino-3-(3,4-dichlorophenyl)pyridine-4-acetonitrile
1361706-97-9 97%
500mg
$1,029.00 2022-04-03
Alichem
A026001436-250mg
2-Amino-3-(3,4-dichlorophenyl)pyridine-4-acetonitrile
1361706-97-9 97%
250mg
$734.40 2022-04-03

2-Amino-3-(3,4-dichlorophenyl)pyridine-4-acetonitrile 関連文献

2-Amino-3-(3,4-dichlorophenyl)pyridine-4-acetonitrileに関する追加情報

Professional Introduction to 2-Amino-3-(3,4-dichlorophenyl)pyridine-4-acetonitrile (CAS No. 1361706-97-9)

2-Amino-3-(3,4-dichlorophenyl)pyridine-4-acetonitrile is a significant compound in the field of pharmaceutical chemistry, characterized by its unique structural and chemical properties. This compound, identified by the CAS number 1361706-97-9, has garnered attention due to its potential applications in the development of novel therapeutic agents. The molecular structure of this compound includes a pyridine core substituted with an amino group, a chlorophenyl moiety, and an acetonitrile group, which collectively contribute to its distinct reactivity and functionality.

The synthesis of 2-Amino-3-(3,4-dichlorophenyl)pyridine-4-acetonitrile involves a series of carefully orchestrated chemical reactions that highlight the compound's synthetic versatility. The presence of multiple substituents on the pyridine ring allows for diverse modifications, making it a valuable intermediate in the synthesis of more complex molecules. Recent advancements in synthetic methodologies have enabled more efficient and scalable production processes for this compound, facilitating its use in both academic research and industrial applications.

In the realm of pharmaceutical research, 2-Amino-3-(3,4-dichlorophenyl)pyridine-4-acetonitrile has been explored for its potential role in addressing various therapeutic challenges. The compound's structural features suggest that it may interact with biological targets in ways that could lead to the development of new drugs. For instance, the amino and acetonitrile groups can participate in hydrogen bonding and other interactions with biological molecules, while the chlorophenyl moiety may enhance binding affinity through hydrophobic effects.

Recent studies have demonstrated the compound's utility as a building block in the synthesis of kinase inhibitors, which are crucial for treating cancers and inflammatory diseases. The pyridine scaffold is particularly relevant in this context, as it is a common motif in many bioactive molecules. By modifying the substituents on the pyridine ring, researchers can fine-tune the pharmacological properties of the resulting compounds. This flexibility has made 2-Amino-3-(3,4-dichlorophenyl)pyridine-4-acetonitrile a subject of interest for medicinal chemists seeking to develop next-generation therapeutics.

The acetonitrile group in the molecular structure of 2-Amino-3-(3,4-dichlorophenyl)pyridine-4-acetonitrile also contributes to its chemical reactivity. Acetonitrile is known for its ability to act as a nucleophile or electrophile depending on the reaction conditions, making it a versatile handle for further functionalization. This property has been leveraged in various synthetic strategies to introduce additional substituents or modify existing ones, thereby expanding the compound's utility in drug discovery.

In addition to its role as a synthetic intermediate, 2-Amino-3-(3,4-dichlorophenyl)pyridine-4-acetonitrile has been investigated for its potential biological activity. Preliminary studies suggest that derivatives of this compound may exhibit inhibitory effects on certain enzymes and receptors involved in disease pathways. These findings are particularly exciting because they underscore the compound's potential as a lead molecule for drug development. Further research is needed to fully elucidate its pharmacological profile and therapeutic potential.

The growing interest in 2-Amino-3-(3,4-dichlorophenyl)pyridine-4-acetonitrile is also driven by advancements in computational chemistry and drug design technologies. These tools have enabled researchers to predict how different modifications to the compound might affect its biological activity. By integrating experimental data with computational models, scientists can accelerate the discovery process and identify promising candidates for further development. This interdisciplinary approach is essential for translating basic research into tangible therapeutic benefits.

The future prospects for 2-Amino-3-(3,4-dichlorophenyl)pyridine-4-acetonitrile are bright, particularly as more research is conducted into its applications in pharmaceuticals. The compound's unique structural features and synthetic versatility make it a valuable asset for chemists and biologists alike. As new methodologies emerge and our understanding of disease mechanisms deepens, compounds like this one will play an increasingly important role in addressing unmet medical needs.

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